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molecular formula C8H10N2O2 B1291387 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid CAS No. 307313-03-7

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid

Cat. No. B1291387
M. Wt: 166.18 g/mol
InChI Key: GWQKXBKREDPLAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08273774B2

Procedure details

A solution of pyrazolo[1,5-a]pyridine-2-carboxylic acid (1 g, 6.17 mmol) in methanol (100 mL) was hydrogenated at 3½ bar over 5% rhodium on carbon (100 mg) overnight. The mixture was filtered through Celite and the pad was washed with methanol. The filtrates were evaporated to give the sub-title compound as a cream powder. Yield: 0.953 g
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
100 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[N:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]2=[CH:3][C:2]=1[C:10]([OH:12])=[O:11]>CO.[Rh]>[N:1]1[N:5]2[CH2:6][CH2:7][CH2:8][CH2:9][C:4]2=[CH:3][C:2]=1[C:10]([OH:12])=[O:11]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1=C(C=C2N1C=CC=C2)C(=O)O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
100 mg
Type
catalyst
Smiles
[Rh]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
WASH
Type
WASH
Details
the pad was washed with methanol
CUSTOM
Type
CUSTOM
Details
The filtrates were evaporated

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=C2N1CCCC2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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